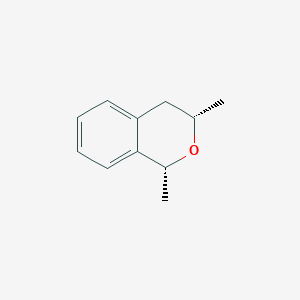
1,3-Dimethyl-isochroman, 1e', 3e
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-isochroman, 1e’, 3e can be synthesized through various methods. One common approach involves the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes, catalyzed by heteropolyacid ionic liquids in dimethyl carbonate as a green solvent . This method provides excellent yields under moderate conditions and is applicable on a gram-scale .
Industrial Production Methods
Industrial production of 1,3-Dimethyl-isochroman, 1e’, 3e typically involves the use of recyclable and efficient heterogeneous catalysts. These catalysts, such as Keggin-type polyoxometalates, are non-corrosive, inexpensive, and readily available . The use of green solvents like dimethyl carbonate further enhances the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-isochroman, 1e’, 3e undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH⁻).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, hydroxylated compounds.
Applications De Recherche Scientifique
1,3-Dimethyl-isochroman, 1e’, 3e has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-isochroman, 1e’, 3e involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isochroman: The parent compound without methyl substitutions.
1,3-Dimethyl-isochroman, 1a’, 3e: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
1,3-Dimethyl-isochroman, 1e’, 3e is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of methyl groups at the 1 and 3 positions can enhance its stability and modify its interaction with molecular targets compared to other isochroman derivatives .
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
(1R,3S)-1,3-dimethyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C11H14O/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1 |
Clé InChI |
AIODYCJUHTYCEB-DTWKUNHWSA-N |
SMILES isomérique |
C[C@H]1CC2=CC=CC=C2[C@H](O1)C |
SMILES canonique |
CC1CC2=CC=CC=C2C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















